Cas no 2411257-53-7 (tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)

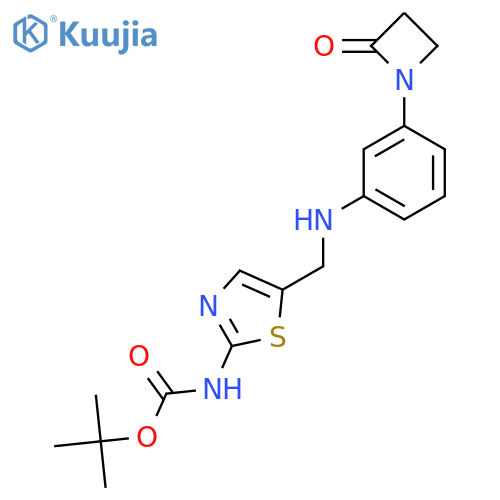

2411257-53-7 structure

商品名:tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate

tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate

- tert-butyl N-[5-({[3-(2-oxoazetidin-1-yl)phenyl]amino}methyl)-1,3-thiazol-2-yl]carbamate

- 2411257-53-7

- EN300-26608985

- Z2001571460

-

- インチ: 1S/C18H22N4O3S/c1-18(2,3)25-17(24)21-16-20-11-14(26-16)10-19-12-5-4-6-13(9-12)22-8-7-15(22)23/h4-6,9,11,19H,7-8,10H2,1-3H3,(H,20,21,24)

- InChIKey: QHHKJGRXJQHEDZ-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1CNC1=CC=CC(=C1)N1C(CC1)=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 374.14126175g/mol

- どういたいしつりょう: 374.14126175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 525

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 112Ų

tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26608985-0.05g |

tert-butyl N-[5-({[3-(2-oxoazetidin-1-yl)phenyl]amino}methyl)-1,3-thiazol-2-yl]carbamate |

2411257-53-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2411257-53-7 (tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量